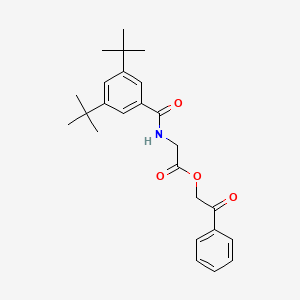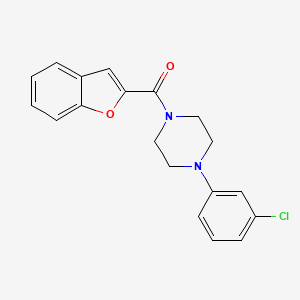![molecular formula C20H30N2O7S B4840761 4-[1-(benzylsulfonyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4840761.png)
4-[1-(benzylsulfonyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
Descripción general
Descripción
4-[1-(benzylsulfonyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDMP, and it is a highly potent and selective inhibitor of the protein kinases PIM1 and PIM2. In
Aplicaciones Científicas De Investigación
BDMP has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BDMP as a tool for studying the role of PIM1 and PIM2 kinases in cancer. These kinases are known to play a key role in the development and progression of many types of cancer, and BDMP has been shown to be a highly effective inhibitor of their activity.
In addition to its potential applications in cancer research, BDMP has also been studied for its effects on other cellular processes. For example, it has been shown to inhibit the growth and proliferation of several types of leukemia cells, and it has also been shown to have anti-inflammatory effects in animal models.
Mecanismo De Acción
The mechanism of action of BDMP is based on its ability to selectively inhibit the activity of PIM1 and PIM2 kinases. These kinases are involved in a wide range of cellular processes, including cell growth, proliferation, and survival. By inhibiting their activity, BDMP can disrupt these processes and potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
BDMP has been shown to have a number of biochemical and physiological effects in cells and animal models. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to inhibit the activity of several key signaling pathways involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDMP as a research tool is its high potency and selectivity for PIM1 and PIM2 kinases. This makes it a valuable tool for studying the role of these kinases in cancer and other cellular processes. However, one limitation of BDMP is that it can be toxic to cells at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on BDMP and its applications in scientific research. One area of interest is the development of new and more effective inhibitors of PIM1 and PIM2 kinases, which could have important implications for cancer treatment. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BDMP and its potential applications in other areas of research.
Propiedades
IUPAC Name |
4-(1-benzylsulfonylpiperidin-4-yl)-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S.C2H2O4/c1-15-12-19(13-16(2)23-15)18-8-10-20(11-9-18)24(21,22)14-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-7,15-16,18H,8-14H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMITWPIPJVZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzylsulfonylpiperidin-4-yl)-2,6-dimethylmorpholine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B4840696.png)
![4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4840703.png)
![1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4840708.png)
![N-[3-(1H-indol-1-yl)propanoyl]phenylalanine](/img/structure/B4840732.png)
![N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4840740.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4840744.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4840753.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4840767.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4840773.png)
![N-(3,5-dimethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4840775.png)
